molecular formula C26H27ClN4O3S3 B2446943 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1215598-67-6

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2446943
CAS No.: 1215598-67-6
M. Wt: 575.16
InChI Key: VOAYZLWWIACEHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The Ru (II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .


Chemical Reactions Analysis

All the complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 h .

Scientific Research Applications

Enzyme Inhibition and Kinase Selectivity

The compound has been studied for its potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is crucial for controlling angiogenesis in cancer therapy. The aminothiazole-based analogues, such as this compound, demonstrate competitive inhibition with ATP, thereby affecting kinase activity. This property is significant in the development of targeted therapies in oncology (Borzilleri et al., 2006).

Potential Antipsychotic Effects

Research into heterocyclic carboxamides, which include compounds structurally similar to this benzamide derivative, suggests potential applications as antipsychotic agents. These compounds have shown effectiveness in vivo in antagonizing certain psychotic symptoms and demonstrate lower activity in models predictive of extrapyramidal side effects, a common issue with many antipsychotics (Norman et al., 1996).

Anticonvulsant Activities

Certain tetrahydrothieno[3,2-c]pyridines, closely related to this compound, exhibit significant anticonvulsant activities. This suggests the potential application of these compounds in treating seizures, particularly those induced by N-methyl-D-aspartate (NMDA) in mice. The structure-activity relationships of these compounds provide valuable insights for developing new anticonvulsant drugs (Ohkubo et al., 1996).

Gelation Behavior and Crystal Engineering

N-(thiazol-2-yl) benzamide derivatives, related to the queried compound, display intriguing gelation behavior. This property is essential for understanding the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior, useful in the field of crystal engineering and material sciences (Yadav & Ballabh, 2020).

Inhibition of ACAT-1

Related compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with a significant selectivity for human ACAT-1 over ACAT-2. This inhibition is relevant in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Mechanism of Action

31 P { 1 H) NMR spectroscopy studies aided in proposing a monohydride pathway for the transfer hydrogenation reaction of ketones .

Future Directions

Revealing the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S3.ClH/c1-29-15-12-19-22(16-29)35-26(23(19)25-27-20-6-2-3-7-21(20)34-25)28-24(31)17-8-10-18(11-9-17)36(32,33)30-13-4-5-14-30;/h2-3,6-11H,4-5,12-16H2,1H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAYZLWWIACEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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